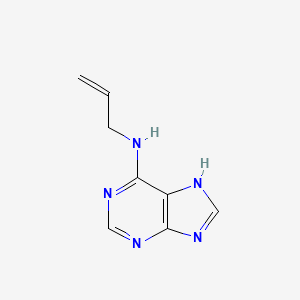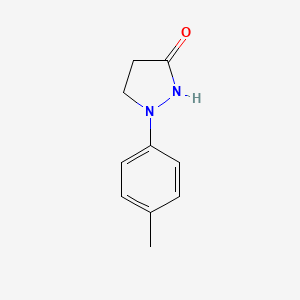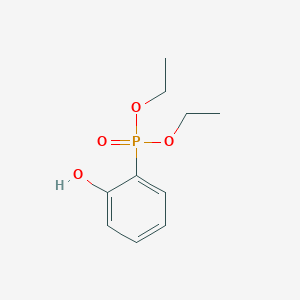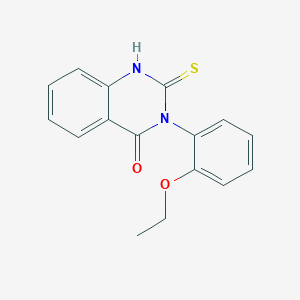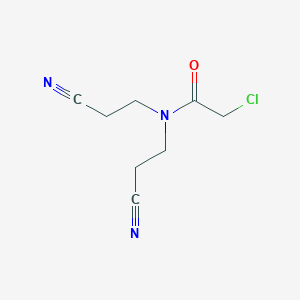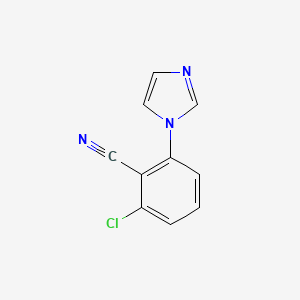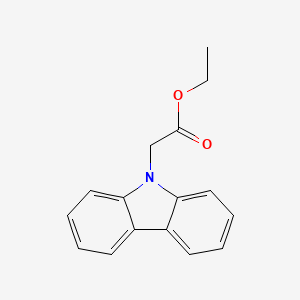![molecular formula C14H13NO5S2 B1621430 3-[5-[(4-Hydroxy-3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid CAS No. 7025-18-5](/img/structure/B1621430.png)
3-[5-[(4-Hydroxy-3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid
Vue d'ensemble
Description
The compound “3-[5-[(4-Hydroxy-3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid” is also known as 2-Propenoic acid, 3-(4-hydroxy-3-methoxyphenyl)- . It is one of the end-products from gut microbiota from dietary polyphenols . It is a caffeine metabolite which showed high antioxidant activity .
Molecular Structure Analysis
The molecular formula of this compound is C10H10O4 . The IUPAC Standard InChI is InChI=1S/C10H10O4/c1-14-9-6-7 (2-4-8 (9)11)3-5-10 (12)13/h2-6,11H,1H3, (H,12,13) .Physical And Chemical Properties Analysis
The compound is a white crystalline or crystalline powder . It is insoluble in water but soluble in organic solvents such as ethanol, chloroform, and dichloromethane . The melting point of the compound is approximately 187-189 °C .Applications De Recherche Scientifique
Photodynamic Therapy Applications
- The study by Pişkin, Canpolat, and Öztürk (2020) investigates the synthesis and characterization of new zinc phthalocyanine compounds with high singlet oxygen quantum yield. These compounds, including derivatives substituted with Schiff base groups, exhibit properties useful for photodynamic therapy, indicating potential cancer treatment applications (Pişkin, Canpolat, & Öztürk, 2020).
Antimicrobial Activity
- Rahman, Mukhtar, Ansari, and Lemiére (2005) synthesized novel thiazolidin-4-ones and thiazan-4-one derivatives from 10-undecenoic acid hydrazide, demonstrating structural variety and potential for antimicrobial assays (Rahman et al., 2005).
- Gouda, Berghot, Shoeib, and Khalil (2010) focused on the synthesis and antimicrobial evaluation of new thiazolidinone, thiazoline, and thiophene derivatives, highlighting their promising activities against various microbes (Gouda et al., 2010).
Synthesis of New Derivatives with Biological Activities
- Božić et al. (2017) synthesized a series of 2-(5-arylidene-2,4-dioxotetrahydrothiazole-3-yl)propanoic acids and their methyl esters, evaluating their antiproliferative activity against various cancer cell lines. The study indicates that these compounds have significant antiproliferative effects, especially against HCT116 cells (Božić et al., 2017).
- Salih and Al-Messri (2022) conducted research on the synthesis of pyranopyrazole derivatives and their evaluation as multifunction additives for medium lubricating oils, demonstrating their potential as copper corrosion inhibitors, anti-rust, and antioxidants (Salih & Al-Messri, 2022).
Mécanisme D'action
Target of Action
It has been used to inhibitprostaglandin E2 production , suggesting that it may interact with enzymes involved in prostaglandin synthesis.
Mode of Action
It is a phenylpropanoid and can be derived from the microbial transformation of dietary polyphenols . It is known to have high antioxidant activity , which suggests that it may exert its effects by neutralizing harmful free radicals in the body.
Biochemical Pathways
HMPA is involved in the phenylpropanoid pathway , a major secondary metabolic pathway in plants that produces a wide variety of compounds with diverse biological activities. It is also a metabolite of caffeine, indicating its involvement in the caffeine metabolic pathway .
Pharmacokinetics
After oral administration of HMPA in Sprague-Dawley rats, intact and conjugated HMPAs were detected in the bloodstream, reaching the maximum concentration in 15 minutes . HMPA undergoes rapid conversion into conjugates, which broadly distribute to organs with similar profiles (kidneys > liver > thoracic aorta > heart > soleus muscle > lungs) . This suggests that HMPA undergoes rapid metabolism and wide tissue distribution with ≥1.2% absorption ratio .
Result of Action
HMPA has been shown to enhance grip strength and inhibit protein catabolism induced by exhaustive exercise . It significantly enhanced absolute grip strength . Additionally, HMPA improved hepatic glucose and lipid metabolism, and inhibited muscular lipid metabolism and protein catabolism .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
3-[5-[(4-hydroxy-3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO5S2/c1-20-10-6-8(2-3-9(10)16)7-11-13(19)15(14(21)22-11)5-4-12(17)18/h2-3,6-7,16H,4-5H2,1H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDLPDGYOWIZQAQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=C2C(=O)N(C(=S)S2)CCC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO5S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10377851 | |
| Record name | AC1MCHO5 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10377851 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
339.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
7025-18-5 | |
| Record name | 5-[(4-Hydroxy-3-methoxyphenyl)methylene]-4-oxo-2-thioxo-3-thiazolidinepropanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7025-18-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | AC1MCHO5 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10377851 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-[(2,6-Dimethylphenyl)sulfanyl]aniline](/img/structure/B1621350.png)
